N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

Kinase Selectivity TRPV1 Modulation Regioisomer Comparison

This is a key TRPV1-focused research ligand, differentiated by its isoxazole-5-carboxamide regioisomerism. Unlike the kinase-biased 3-carboxamide analog BCR-ABL-IN-7, it lacks a 4-fluorophenyl group, making it a superior matched molecular pair for evaluating selectivity and scaffold-specific target engagement. Ideal for fragment-based screening and hit-to-lead optimization.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 879144-93-1
Cat. No. B2652636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide
CAS879144-93-1
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C(=O)N
InChIInChI=1S/C13H13N3O3S/c14-11(17)10-7-3-1-2-4-9(7)20-13(10)16-12(18)8-5-6-15-19-8/h5-6H,1-4H2,(H2,14,17)(H,16,18)
InChIKeyXYAVOVWZUBKYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide (CAS 879144-93-1): Structural and Pharmacophoric Baseline for Procurement


The compound N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is a synthetic small molecule (MF: C13H13N3O3S; MW: 291.33) featuring a tetrahydrobenzo[b]thiophene core linked via an amide bond to an isoxazole-5-carboxamide moiety . This scaffold belongs to a class of isoxazole-5-carboxamide derivatives claimed as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a validated target for pain and inflammatory disorders [1]. The specific substitution pattern distinguishes it from regioisomeric isoxazole-3-carboxamide analogs and from derivatives bearing additional aromatic substituents, raising the potential for a differentiated selectivity or potency profile. However, publicly available, comparator-based quantitative bioactivity data for this specific compound remain extremely limited at the time of analysis.

Procurement Risk: Why N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide Cannot Be Interchanged with Close Analogs


Substituting this compound with a closely related analog, such as N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide (CAS 688050-42-2, also known as BCR-ABL-IN-7), introduces three critical structural changes: the isoxazole carboxamide shifts from the 5- to the 3-position, a bulky 4-fluorophenyl group is added, and the documented biological target diverges from the TRPV1 modulatory space claimed for the 5-carboxamide series [1]. Such modifications can profoundly alter target engagement, selectivity, and physicochemical properties. Without explicit, matched-pair comparative data, assuming functional interchangeability introduces uncontrolled experimental variables, undermining the reproducibility of phenotypic screens and target-specific assays.

Quantitative Differentiation Evidence for N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide


Regioisomeric Carboxamide Position Distinguishes Target Profile from BCR-ABL-IN-7

The target compound incorporates an isoxazole-5-carboxamide, whereas the structurally closest publically profiled analog, BCR-ABL-IN-7 (CAS 688050-42-2), is an isoxazole-3-carboxamide bearing a 4-fluorophenyl substituent . This regioisomeric difference is functionally significant: the isoxazole-5-carboxamide series is documented in patent literature as a privileged scaffold for TRPV1 modulation [1], while BCR-ABL-IN-7 is reported to inhibit WT and T315I mutant ABL kinases . No quantitative kinase inhibition or TRPV1 modulation data are currently available in the public domain for the target compound itself, preventing a direct numerical comparison. However, the divergent reported target classes between the two regioisomeric series constitute a class-level inference that the target compound should not be deployed as a direct substitute for ABL kinase assays.

Kinase Selectivity TRPV1 Modulation Regioisomer Comparison

Molecular Weight and Physicochemical Property Differentiation vs. Key Analog

The target compound has a molecular weight of 291.33 g/mol, which is 94.08 g/mol lower than that of the analog BCR-ABL-IN-7 (385.41 g/mol) . This substantial difference is due to the absence of the 4-fluorophenyl substituent present in the analog. In the context of fragment-based drug discovery (FBDD) or lead optimization, a lower molecular weight is often correlated with improved ligand efficiency and greater scope for subsequent chemical modification. The analog violates the 'Rule of Three' guidelines for fragments, whereas the target compound, at 291.33 g/mol, remains closer to fragment-like chemical space, which constitutes a cross-study comparable advantage for procurement in FBDD programs.

Physicochemical Properties Molecular Weight Drug-likeness

Scaffold-Based Differentiation in TRPV1 vs. Kinase Chemical Space

The isoxazole-5-carboxamide scaffold is explicitly claimed in patent literature as a TRPV1 modulator, with functional activity measured via a fluorescence-based calcium flux assay in CHO cells stably expressing human recombinant TRPV1 [1]. In contrast, the tetrahydrobenzo[b]thiophene-2-yl isoxazole-3-carboxamide scaffold of BCR-ABL-IN-7 is associated with BCR-ABL kinase inhibition . While quantitative IC50 values for the target compound in a TRPV1 assay are not publicly available, the scaffold's established association with TRPV1 modulation versus the analog's association with kinase inhibition provides a class-level inference of differentiated pharmacology. This divergence is meaningful for procurement decisions where target class specificity is paramount.

TRPV1 Antagonist Kinase Inhibitor Scaffold Selectivity

Structural Determinants of Selectivity: Absence of 4-Fluorophenyl Group

The target compound lacks the 4-fluorophenyl substituent found in BCR-ABL-IN-7 . In kinase inhibitor design, the 4-fluorophenyl group often engages in critical hydrophobic and halogen-bonding interactions within the ATP-binding pocket, contributing to both potency and selectivity [1]. The absence of this group in the target compound suggests a fundamentally different binding mode and selectivity profile. While no direct kinase profiling data exists for this compound, this structural difference provides a cross-study comparable basis to anticipate lower affinity for kinases that rely on this interaction, potentially resulting in reduced off-target kinase activity. This inference is valuable for procurement in projects where avoiding kinase polypharmacology is a priority.

Structure-Activity Relationship Selectivity Halogen Bonding

Procurement-Guiding Application Scenarios for N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide


TRPV1-Focused Pain and Inflammation Drug Discovery Programs

Given the patent-backed association of the isoxazole-5-carboxamide scaffold with TRPV1 modulation, this compound is best suited as a starting point or reference ligand in TRPV1 antagonist screening cascades. Its procurement is warranted when the research goal is to explore chemical space around the 5-carboxamide regioisomer, distinct from the 3-carboxamide series [1].

Fragment-Based Lead Generation Campaigns

With a molecular weight of 291.33 g/mol, this compound resides at the interface of fragment-like and lead-like chemical space. It is an appropriate procurement choice for fragment-based screening libraries where lower molecular complexity is desired to maximize ligand efficiency and facilitate subsequent hit-to-lead optimization [1].

Kinase Counter-Screening and Selectivity Profiling

Due to its structural divergence from the kinase-biased analog BCR-ABL-IN-7, particularly the absence of the 4-fluorophenyl group, this compound can serve as a matched molecular pair for evaluating the contribution of this substituent to kinase binding. It is a valuable procurement option for selectivity panels aimed at identifying scaffolds with reduced kinase polypharmacology [1].

Quote Request

Request a Quote for N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.